molecular formula C9H8O5 B188976 2-(Carboxymethoxy)benzoic acid CAS No. 635-53-0

2-(Carboxymethoxy)benzoic acid

Cat. No. B188976
CAS RN: 635-53-0
M. Wt: 196.16 g/mol
InChI Key: JLLXSRLEXBECPY-UHFFFAOYSA-N
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Patent
US08318973B2

Procedure details

To 10% Solution of Sodium hydroxide (475 mL) was added 2-Methoxycarbonylmethoxy-benzoic acid methyl ester 5 (95 grams, 424 mmol) and heated to 80° C. for 4 hours. Reaction mixture was cooled to room temperature and pH adjusted so 2 with dilute Hydrochloric acid. The crude 80 was purified by dissolving in 10% NaOH and precipitating by acidifying with HCl, to get pure 80 (65 grams, 78.2%) as white powder. M.p: 189-192° C.
[Compound]
Name
Solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
475 mL
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
78.2%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:18])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][C:14]([O:16]C)=[O:15].Cl>>[C:14]([CH2:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:5]([OH:18])=[O:4])([OH:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
475 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
95 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)OCC(=O)OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The crude 80 was purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in 10% NaOH
CUSTOM
Type
CUSTOM
Details
precipitating

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)COC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 78.2%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.